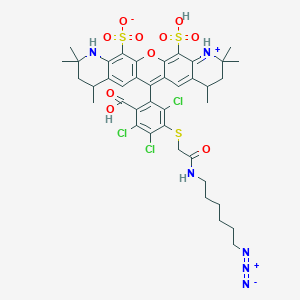
APDye 546 Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 546 Azide is a bright, orange-fluorescent dye that reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to Alexa Fluor 546, Atto 546, and CF 546 . This compound is widely used in various scientific research applications due to its high sensitivity and reduced cell toxicity .
Preparation Methods
APDye 546 Azide is synthesized through a series of chemical reactions involving the incorporation of a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site . This enhances the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The compound is typically prepared in a laboratory setting using water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) as solvents . Industrial production methods involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
APDye 546 Azide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker.
Copper-Free Click Chemistry: It can also react with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole without requiring a copper catalyst or elevated temperatures.
Common reagents used in these reactions include copper (I) catalysts and strained cyclooctyne . The major products formed from these reactions are stable triazole linkers .
Scientific Research Applications
APDye 546 Azide has a wide range of scientific research applications, including:
Chemistry: It is used for imaging of low abundance azide-containing biomolecules.
Biology: The compound is employed in cell detection, tumor gene monitoring, and other biological processes.
Medicine: It is used in drug delivery monitoring and imaging of target tissues.
Industry: This compound is utilized in the development of fluorescent dyes for various industrial applications.
Mechanism of Action
The mechanism of action of APDye 546 Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site . This boosts the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in faster and more biocompatible labeling . The molecular targets and pathways involved include alkyne-tagged biomolecules and the CuAAC reaction pathway .
Comparison with Similar Compounds
APDye 546 Azide is similar to other fluorescent dyes such as Alexa Fluor 546, Atto 546, and CF 546 . it is unique due to its incorporation of a copper-chelating motif, which significantly improves the efficiency and biocompatibility of the CuAAC labeling protocol . This makes it particularly valuable for the detection of low abundance targets or living system imaging .
Similar compounds include:
Properties
Molecular Formula |
C40H45Cl3N6O10S3 |
|---|---|
Molecular Weight |
972.4 g/mol |
IUPAC Name |
13-[5-[2-(6-azidohexylamino)-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C40H45Cl3N6O10S3/c1-18-15-39(3,4)47-31-20(18)13-22-25(26-27(38(51)52)28(41)30(43)35(29(26)42)60-17-24(50)45-11-9-7-8-10-12-46-49-44)23-14-21-19(2)16-40(5,6)48-32(21)37(62(56,57)58)34(23)59-33(22)36(31)61(53,54)55/h13-14,18-19,47H,7-12,15-17H2,1-6H3,(H,45,50)(H,51,52)(H,53,54,55)(H,56,57,58) |
InChI Key |
JUAWDMCKRFBEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCCN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


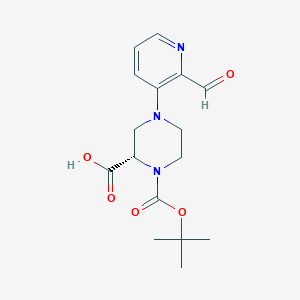
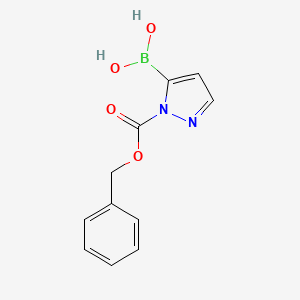
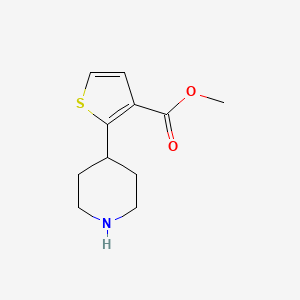
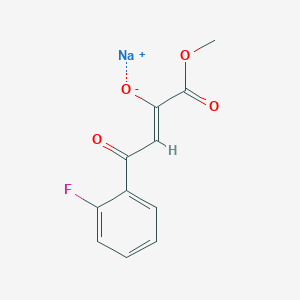
![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
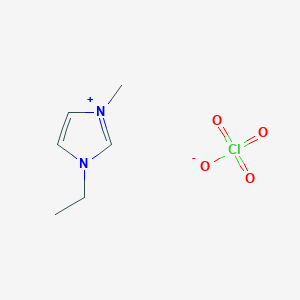
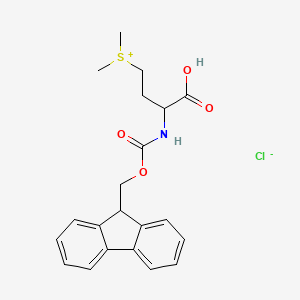
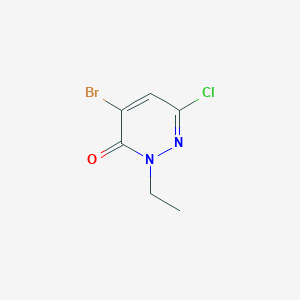
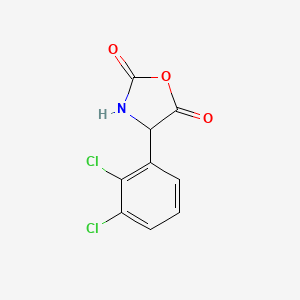
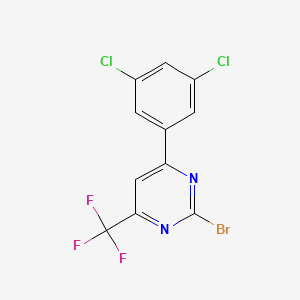
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
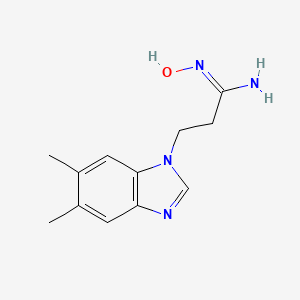
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
